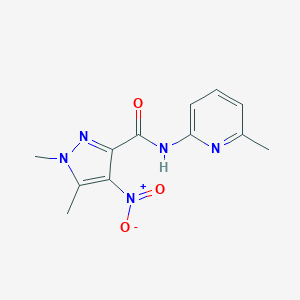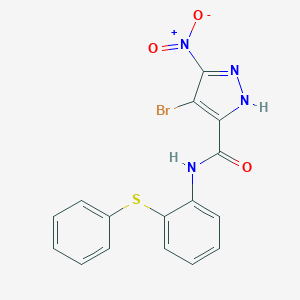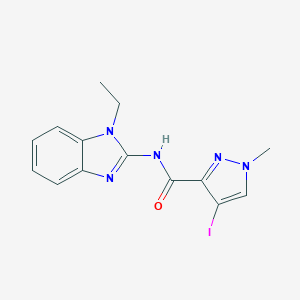
N-(1-ethyl-1H-benzimidazol-2-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-1H-benzimidazol-2-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, commonly known as EBI-005, is a small molecule inhibitor that has been developed as a potential treatment for inflammatory diseases such as psoriasis and dry eye disease. This compound has gained significant attention in the scientific community due to its promising pharmacological properties and its potential to treat a range of inflammatory diseases.
Mécanisme D'action
EBI-005 exerts its anti-inflammatory effects by inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of T cell activation. By inhibiting PTP1B, EBI-005 enhances T cell activation and promotes the production of anti-inflammatory cytokines such as IL-10. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the inflammatory response.
Biochemical and Physiological Effects:
EBI-005 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EBI-005 inhibits the proliferation of T cells, reduces the production of pro-inflammatory cytokines, and enhances the production of anti-inflammatory cytokines. In vivo studies have shown that EBI-005 reduces the severity of psoriasis-like skin inflammation in mice and improves the symptoms of dry eye disease in rabbits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of EBI-005 is its specificity for PTP1B, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of EBI-005 is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and route of administration for EBI-005 in different inflammatory diseases.
Orientations Futures
There are several future directions for the study of EBI-005. One potential application is in the treatment of other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the long-term safety and efficacy of EBI-005 in humans. Finally, the development of more soluble analogs of EBI-005 could improve its pharmacokinetic properties and make it a more effective therapeutic agent.
Méthodes De Synthèse
The synthesis of EBI-005 involves the reaction of 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid with N-(1-ethyl-1H-benzimidazol-2-yl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
EBI-005 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to inhibit the activity of T cells, which play a crucial role in the development of psoriasis and other autoimmune diseases. EBI-005 has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17, which are involved in the pathogenesis of inflammatory diseases.
Propriétés
Formule moléculaire |
C14H14IN5O |
|---|---|
Poids moléculaire |
395.2 g/mol |
Nom IUPAC |
N-(1-ethylbenzimidazol-2-yl)-4-iodo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14IN5O/c1-3-20-11-7-5-4-6-10(11)16-14(20)17-13(21)12-9(15)8-19(2)18-12/h4-8H,3H2,1-2H3,(H,16,17,21) |
Clé InChI |
BOYJZUXVZPTTNZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=NN(C=C3I)C |
SMILES canonique |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=NN(C=C3I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


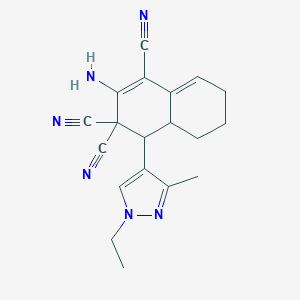
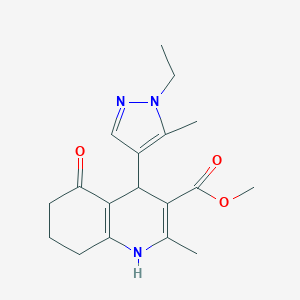
![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B280334.png)
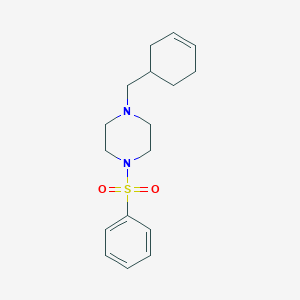
![(3-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B280336.png)
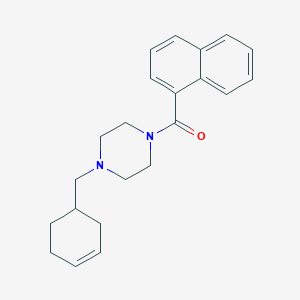
![4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280338.png)
![6-(methoxymethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B280339.png)
![3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B280344.png)
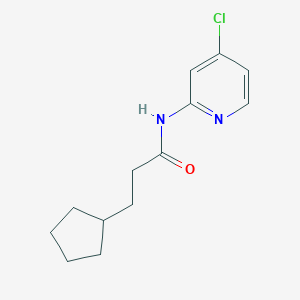
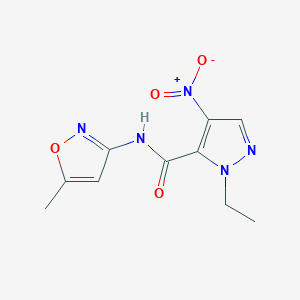
![4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B280348.png)
